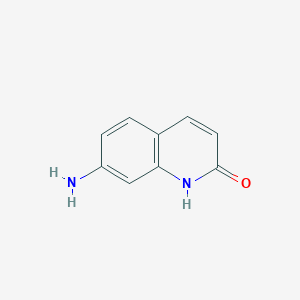

7-Aminoquinolin-2(1H)-one

概要

説明

7-Aminoquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the 7th position and a keto group at the 2nd position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminoquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-hydroxyquinoline with 4-alkylbenzaldehyde and methyl-2-cyanoacetate in ethanol, in the presence of calcium bicarbonate, under magnetic stirring for 24 hours . Another approach includes the cyclocondensation of 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with arene carboxaldehydes under microwave-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and solvent systems to enhance yield and purity.

化学反応の分析

Substitution Reactions

The amino group at C7 participates in nucleophilic substitution reactions under mild conditions.

Table 1: Substitution Reactions of 7-AQO

- Mechanistic Insight : Substitution proceeds via deprotonation of the amino group followed by nucleophilic attack on electrophiles like acyl chlorides or alkyl halides .

Oxidation and Reduction

The quinolinone core and amino group exhibit redox activity:

Oxidation

- Quinolinone Ring : Controlled oxidation with KMnO₄/H₂SO₄ yields 7-aminoquinoline-2,3-dione derivatives .

- Amino Group : Oxidizing agents like H₂O₂ generate nitroso intermediates, which dimerize under basic conditions .

Reduction

- Carbonyl Group : LiAlH₄ reduces the 2-keto group to 2-hydroxyquinoline, though competing side reactions occur .

Mannich and Retro-Mannich Reactions

7-AQO undergoes Mannich reactions with aldehydes and amines, forming C3-alkylated derivatives. Retro-Mannich pathways dominate under thermal conditions, yielding dimeric or trimeric products .

Example Reaction Pathway :

- Mannich Reaction :

- Retro-Mannich :

Key Observations :

- Secondary amines favor dimer formation (e.g., 3,3'-methylenebis derivatives) .

- Primary amines lead to pyrimido[4,5-b]quinolin-5-one via cyclization .

Radical-Mediated Vinylation

Under metal-free conditions, 7-AQO undergoes C3-H vinylation with alkenes via a radical mechanism:

Reaction Conditions :

- Catalyst : (NH₄)₂S₂O₈

- Solvent : DCE, 80°C

- Scope : Styrenes and electron-deficient alkenes react efficiently .

Mechanism :

- Sulfate radical (SO₄⁻- ) abstracts a hydrogen, generating a C3 radical.

- Radical addition to alkene forms a vinyl intermediate.

- Oxidation and deprotonation yield 3-vinylated 7-AQO .

Cycloaddition and Heterocycle Formation

7-AQO participates in cycloadditions to form fused heterocycles:

Table 2: Cycloaddition Reactions

| Partner | Conditions | Product | Application |

|---|---|---|---|

| Azides | Cu(I), RT | Triazoloquinolinones | Anticancer agents |

| α,β-Unsaturated ketones | K₂CO₃, DMF | Pyranoquinolinones | Fluorescent probes |

Biological Activity-Driven Modifications

Derivatives of 7-AQO show enhanced bioactivity through targeted functionalization:

- Anticancer Agents : Hybrid 7-AQO-cinnamic acid derivatives exhibit IC₅₀ values of 3.02 µM against MCF-7 cells .

- Apoptosis Inducers : Phosphonates at the amino group modulate Bcl-2 and PDK1 expression in breast cancer models .

Comparative Reactivity with Analogues

| Feature | 7-AQO | 3-Aminoquinolin-2(1H)-one |

|---|---|---|

| C-H Reactivity | C3 vinylation | C3 amination |

| Amino Group | Less hindered | Sterically hindered |

| Biological Targets | Hsp90, PDK1 | CDK4, GST-P |

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

7-Aminoquinolin-2(1H)-one exhibits notable antimicrobial activity. Research has shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have indicated that certain derivatives demonstrate efficacy against resistant strains of bacteria, highlighting their potential in treating infections where conventional antibiotics fail .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study involving the administration of this compound derivatives to animal models showed a significant reduction in tumor size and improved survival rates. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation, such as Hsp90, which is crucial for maintaining the stability of many oncogenic proteins .

Antiviral Effects

Research has also pointed to the potential antiviral properties of this compound. It has been studied as a possible treatment for viral infections, including malaria and other viral diseases. The compound's ability to interfere with viral replication mechanisms makes it a valuable candidate for further exploration in antiviral drug development .

Chemical Synthesis

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow it to participate in various chemical reactions, including palladium-catalyzed coupling reactions, which are essential for developing new pharmaceuticals and agrochemicals.

Dyes and Pigments

The compound is also used in the production of dyes and pigments due to its stable chemical structure and vibrant color properties. This application is particularly relevant in the textile and coatings industries, where high-performance colorants are required.

Case Study 1: Anticancer Research

A recent study focused on the effects of this compound derivatives on breast cancer models demonstrated significant alterations in gene expression related to apoptosis and cell cycle regulation. The treated groups showed elevated levels of Bcl2 protein expression, indicating enhanced survival of non-cancerous cells while effectively reducing tumor mass in experimental models .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various aminophosphonates derived from this compound against common bacterial strains, results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting strong antimicrobial potential .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, antiviral properties | Effective against resistant bacteria; reduces tumor size |

| Chemical Synthesis | Building block for complex molecules | Versatile in synthetic reactions; used in dye production |

| Industrial Applications | Used in dyes and pigments for textiles | High-performance colorants with stable properties |

作用機序

The mechanism of action of 7-Aminoquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound.

類似化合物との比較

Similar Compounds

8-Hydroxyquinoline: Known for its extensive applications in analytical chemistry and as an antimicrobial agent.

1H-Pyrrolo[2,3-b]pyridine: Exhibits potent activities against fibroblast growth factor receptors and is investigated for cancer therapy.

3,4-Dihydro-7-aminoquinolin-2(1H)-ketone:

Uniqueness

7-Aminoquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications.

生物活性

7-Aminoquinolin-2(1H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimalarial, anticancer, and antibacterial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the aromatic ring. Its chemical formula is C9H8N2O, and it features an amino group at the 7-position and a keto group at the 2-position of the quinoline ring. This structural configuration is crucial for its biological activity.

Antimalarial Activity

Numerous studies have investigated the antimalarial potential of this compound derivatives. A notable study synthesized various quinoline derivatives and evaluated their activity against Plasmodium falciparum, a malaria-causing parasite. The results indicated that several derivatives exhibited moderate to high antimalarial activity, with IC50 values below 100 µM. Specifically, some compounds demonstrated IC50 values less than 50 µM, indicating strong efficacy against malaria .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound 1 | <50 | High |

| Compound 2 | 50-100 | Moderate |

| Compound 3 | <100 | Moderate |

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. Research has shown that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). For instance, one study reported that certain derivatives had IC50 values as low as 21.41 µM against HCT-116 cells, showcasing their potential as anticancer agents .

Case Study: MCF-7 Cell Line

In a specific case study involving the MCF-7 cell line, treatment with this compound derivatives resulted in significant cell cycle arrest at the G2/M phase and increased apoptosis rates. Flow cytometric analysis revealed that treated cells showed a marked increase in early apoptotic markers compared to untreated controls .

| Treatment | % Apoptosis | Cell Cycle Arrest (G2/M) |

|---|---|---|

| Control | 10% | 30% |

| Compound A | 45% | 64% |

Antibacterial Activity

In addition to its antimalarial and anticancer properties, this compound exhibits antibacterial activity. Studies have shown that various derivatives possess moderate to good inhibition zones against multiple bacterial strains. For instance, one study reported inhibition zones ranging from 12.5 mm to 23.8 mm for different synthesized compounds .

The mechanism of action for the biological activities of this compound is primarily attributed to its ability to interact with cellular macromolecules such as proteins and DNA. The presence of the amino group enhances its binding affinity to target sites within cells, which may lead to DNA damage response mechanisms in tumor cells .

特性

IUPAC Name |

7-amino-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKZKYOSLNTYKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596694 | |

| Record name | 7-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58336-33-7 | |

| Record name | 7-Aminoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。